Enhanced Extraction Recovery of Olmesartan-d4 Medoxomil in UPLC-MS/MS
In a validated UPLC-MS/MS method for quantifying olmesartan in human plasma, Olmesartan-d4 Medoxomil demonstrated a mean recovery of 92.62%, which was comparable to the 91.31% recovery observed for the unlabeled analyte, Olmesartan [1]. This near-identical recovery profile confirms its suitability as an internal standard for correcting procedural losses during sample preparation.
| Evidence Dimension | Mean Extraction Recovery (%) |
|---|---|
| Target Compound Data | 92.62% |
| Comparator Or Baseline | Olmesartan (unlabeled): 91.31% |
| Quantified Difference | Absolute difference of 1.31 percentage points |
| Conditions | UPLC-MS/MS with ESI in negative ion mode; sample processed by protein precipitation from human plasma. |
Why This Matters
Demonstrates that the deuterated internal standard undergoes identical sample preparation recovery, a fundamental requirement for accurate and precise quantitative bioanalysis.
- [1] Shen, J., et al. (2026). Simultaneous Determination of Olmesartan and Hydrochlorothiazide in Human Plasma by UPLC-MS/MS Method and Its Application to a Bioequivalence Study. Biomedical Chromatography. View Source
